4-Ethoxy-3-fluoro-2-formylphenylboronic acid
Overview
Description
4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a chemical compound with the molecular formula C9H10BFO4 . It is a derivative of phenylboronic acid, which is used industrially as an enzyme stabilizer for proteases and in particular for lipases in liquid detergent preparations .
Physical And Chemical Properties Analysis
4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±52.0 °C at 760 mmHg, and a flash point of 152.2±30.7 °C .Scientific Research Applications
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions . The specific methods and experimental procedures would depend on the desired end product.
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Material Science
- Application : 3-Fluorophenylboronic acid, which is structurally similar to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method : The synthesis involves palladium-catalyzed cross-couplings . The specific methods and experimental procedures would depend on the desired end product.
- Results : The results or outcomes of this application were not specified in the source .
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Synthesis of o-Phenylphenols
- Field : Pharmaceutical Industry
- Application : 2-Fluorophenylboronic acid, which is structurally similar to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, has been used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists .
- Method : The synthesis involves rhodium-catalyzed arylation . The specific methods and experimental procedures would depend on the desired end product.
- Results : The results or outcomes of this application were not specified in the source .
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Preparation of Phenylboronic Catechol Esters
Safety And Hazards
The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation, especially in confined areas .
Future Directions
While specific future directions for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid are not mentioned in the search results, phenylboronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
properties
IUPAC Name |
(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMZKIWLAAGVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-fluoro-2-formylphenylboronic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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